molecular formula C10H9N3O B6432551 5-methyl-2-(pyridin-3-yloxy)pyrimidine CAS No. 2640977-10-0

5-methyl-2-(pyridin-3-yloxy)pyrimidine

Cat. No.: B6432551
CAS No.: 2640977-10-0
M. Wt: 187.20 g/mol
InChI Key: DCABYQLFVLFJKH-UHFFFAOYSA-N
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Description

5-methyl-2-(pyridin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a pyridin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyridin-3-yloxy)pyrimidine typically involves the reaction of 5-methyl-2-chloropyrimidine with 3-hydroxypyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-methyl-2-chloropyrimidine+3-hydroxypyridineK2CO3, DMFThis compound\text{5-methyl-2-chloropyrimidine} + \text{3-hydroxypyridine} \xrightarrow{\text{K2CO3, DMF}} \text{this compound} 5-methyl-2-chloropyrimidine+3-hydroxypyridineK2CO3, DMF​this compound

Industrial Production Methods

For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(pyridin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-methyl-2-(pyridin-3-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yloxy)pyrimidine: Lacks the methyl group at the 5-position.

    5-methyl-2-(pyridin-2-yloxy)pyrimidine: The pyridin-3-yloxy group is replaced with a pyridin-2-yloxy group.

    5-methyl-2-(pyridin-4-yloxy)pyrimidine: The pyridin-3-yloxy group is replaced with a pyridin-4-yloxy group.

Uniqueness

5-methyl-2-(pyridin-3-yloxy)pyrimidine is unique due to the specific positioning of the methyl and pyridin-3-yloxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-2-pyridin-3-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCABYQLFVLFJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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